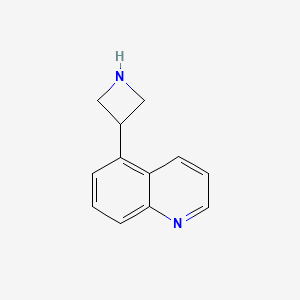

5-(3-Azetidinyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

5-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-3-10(9-7-13-8-9)11-4-2-6-14-12(11)5-1/h1-6,9,13H,7-8H2 |

InChI Key |

KKKFKFMXNWMDLR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C3C=CC=NC3=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidinylquinoline Frameworks

Strategic Approaches to Quinoline (B57606) Core Functionalization

The construction of the quinoline scaffold is a well-established field in organic synthesis, with classic named reactions providing the initial foundation. However, the demand for more efficient and diverse substitution patterns has driven the development of advanced synthetic methods.

Oxidative Annulation and Cyclization Reactions in Quinoline Synthesis

Oxidative annulation has emerged as a powerful strategy for the synthesis of quinolines, often proceeding through C-H bond activation. These reactions typically involve the coupling of anilines with various partners, such as alkynes or alkenes, followed by an oxidative cyclization to form the quinoline ring system. For instance, palladium-catalyzed oxidative cyclization of an aryl allyl alcohol and aniline (B41778) can produce quinoline derivatives in high yields under redox-neutral conditions, tolerating a range of functional groups. Another approach involves the copper-catalyzed [4 + 1 + 1] annulation to synthesize 2,3-diaroylquinolines.

Superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) can also facilitate the construction of quinoline scaffolds through the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. This method offers high efficiency and broad functional group compatibility.

| Reaction Type | Catalysts/Reagents | Key Features |

| Palladium-catalyzed oxidative cyclization | Palladium catalyst | Redox-neutral, tolerates various functional groups |

| Copper-catalyzed [4 + 1 + 1] annulation | Copper catalyst | Synthesis of 2,3-diaroylquinolines |

| Superacid-catalyzed condensation | TFA or TFAA | High efficiency, broad functional group compatibility |

Transition Metal-Catalyzed C-H Activation for Quinoline Derivatives

Transition metal-catalyzed C-H activation has revolutionized the synthesis of substituted quinolines, allowing for direct functionalization of the quinoline core without the need for pre-functionalized starting materials. This approach is highly atom-economical and allows for the introduction of a wide array of substituents with high regioselectivity.

Palladium, rhodium, and ruthenium are commonly employed catalysts for these transformations. For example, palladium-catalyzed C-H arylation of quinoline N-oxides can proceed with high selectivity for the C8 position, a selectivity that is unusual for palladium which typically favors the C2 position. The regioselectivity can often be controlled by the choice of directing groups, ligands, and reaction conditions. For instance, the use of an 8-aminoquinoline (B160924) directing group can steer functionalization to the C5 position.

Recent advancements have also focused on the use of more earth-abundant and less toxic metals as catalysts. Iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been developed for the synthesis of diverse quinoline derivatives.

| Catalyst System | Position of Functionalization | Key Features |

| Palladium | C2, C8 | Regioselectivity dependent on directing groups and conditions |

| Rhodium | Various | Enables diverse C-H functionalization |

| Ruthenium | Various | Used in direct arylation of C-H bonds |

| Iron | Various | Cost-effective and environmentally friendly alternative |

Multicomponent Reactions Towards Substituted Quinolines

Multicomponent reactions (MCRs) offer a highly efficient and convergent approach to the synthesis of complex molecules like substituted quinolines from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and the ability to generate molecular diversity.

A notable example is the titanium-catalyzed three-component coupling of an arylamine, an alkyne, and an isonitrile to generate N-aryl-1,3-diimines, which then undergo acid-catalyzed cyclization to form quinoline derivatives. This one-pot procedure allows for the synthesis of a variety of fused-ring heterocyclic frameworks with yields ranging from 25-71%.

Another powerful MCR is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for a catalyst or additives. This method provides an efficient and rapid route to multiply substituted quinolines in good yields.

Contemporary Methods for Azetidine (B1206935) Ring Construction and Integration

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry. Its synthesis, however, is challenging due to the inherent ring strain. Modern synthetic methods have overcome many of these challenges, enabling the construction and functionalization of this important scaffold.

Strain-Release Homologation in Azetidine Synthesis

Strain-release homologation has emerged as a powerful and modular method for the synthesis of functionalized azetidines. This approach often utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes, which undergo ring-opening reactions with various nucleophiles to generate the azetidine core.

A notable example is the homologation of boronic esters. The generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with a boronic ester, leads to an intermediate boronate complex. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming the azetidinyl boronic ester. This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. The resulting borylated azetidines can be further functionalized, providing a versatile entry to a diverse array of substituted azetidines.

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition) for Azetidine Scaffolds

[2+2] Photocycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent a direct and atom-economical approach to the synthesis of azetidine rings. This reaction involves the photochemical cycloaddition of an imine and an alkene.

Recent advancements have focused on the use of visible light and photocatalysis to overcome the limitations of traditional UV light-mediated methods. For example, a visible-light-mediated intermolecular aza Paternò–Büchi reaction utilizing the triplet state reactivity of oximes has been developed. This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. The resulting azetidine products can often be readily deprotected to yield the free, unprotected azetidine, a highly desirable synthetic target.

| Method | Precursors | Key Features |

| Strain-Release Homologation | Azabicyclo[1.1.0]butanes, Boronic esters | Modular, stereospecific, versatile for further functionalization |

| [2+2] Photocycloaddition | Imines, Alkenes | Atom-economical, direct synthesis, visible-light-mediated variants |

Intramolecular Amination and Ring Contraction Approaches

The construction of the azetidine ring onto a quinoline core can be achieved through intramolecular cyclization reactions. One such powerful strategy is intramolecular amination. In a hypothetical approach, a precursor molecule containing a quinoline moiety and a suitably positioned amine with a leaving group on the propyl chain could be synthesized. This precursor, upon treatment with a base, would undergo an intramolecular nucleophilic substitution to form the strained four-membered azetidine ring. Palladium-catalyzed intramolecular amination of C-H bonds is a modern and efficient method for the synthesis of azetidines, pyrrolidines, and indolines from picolinamide (B142947) (PA) protected amine substrates. This method is characterized by low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. Another approach involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. This reaction has been shown to proceed in high yields, even in the presence of acid-sensitive and Lewis basic functional groups.

Ring contraction strategies offer an alternative pathway to the azetidinylquinoline framework. These methods typically start with a larger, more readily available heterocyclic ring which is then synthetically manipulated to contract to the desired four-membered azetidine ring. For instance, a substituted pyridine (B92270) could undergo a photochemical ring contraction to a pyrrolidine (B122466) derivative, a transformation that highlights the concept of skeletal editing in organic synthesis. While not a direct route to an azetidine, this illustrates the principle of ring contraction. A more direct, albeit hypothetical, approach could involve the synthesis of a larger polyazamacrolide containing the quinoline unit, which could then undergo a ring contraction reaction to form the azetidine ring. Such reactions are often driven by the release of ring strain or the formation of a more stable product.

| Method | Key Features | Potential Precursor for 5-(3-Azetidinyl)quinoline | Typical Reagents |

| Palladium-Catalyzed Intramolecular C-H Amination | Low catalyst loading, use of unactivated C-H bonds | A picolinamide-protected amine attached to the quinoline core | Pd(OAc)₂, Picolinamide (PA), Oxidant |

| La(OTf)₃-Catalyzed Intramolecular Aminolysis | High yields, tolerance of sensitive functional groups | A quinoline-substituted cis-3,4-epoxy amine | La(OTf)₃ |

| Photochemical Ring Contraction | Skeletal editing, access to strained rings | A larger N-heterocycle fused to the quinoline ring | UV light, Silylborane |

Convergent and Divergent Synthetic Routes for this compound Derivatives

Once the core this compound structure is assembled, its further derivatization is crucial for exploring its structure-activity relationship (SAR) in various applications. This can be achieved through a variety of chemical transformations and functional group interconversions. The quinoline ring itself is amenable to a range of modifications. For instance, electrophilic aromatic substitution reactions can introduce substituents at various positions, guided by the directing effects of the existing groups. The nitrogen atom of the quinoline can be quaternized to form quinolinium salts, which can alter the electronic properties and solubility of the molecule.

The azetidine ring also offers opportunities for functionalization. The secondary amine of the azetidine can be acylated, alkylated, or sulfonylated to introduce a variety of substituents. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound. Furthermore, the functional groups on either the quinoline or the azetidine ring can be interconverted. For example, a nitro group on the quinoline ring can be reduced to an amino group, which can then be further modified. Similarly, a hydroxyl group on the azetidine ring can be oxidized to a ketone or converted to a leaving group for nucleophilic substitution.

| Transformation | Reagent/Conditions | Purpose |

| N-Alkylation of Azetidine | Alkyl halide, Base | Introduce alkyl substituents on the azetidine nitrogen. |

| N-Acylation of Azetidine | Acyl chloride, Base | Introduce acyl substituents on the azetidine nitrogen. |

| Electrophilic Aromatic Substitution on Quinoline | Nitrating/Halogenating agents | Introduce functional groups on the quinoline ring. |

| Reduction of a Nitro Group | H₂, Pd/C or SnCl₂ | Convert a nitro group to an amino group for further functionalization. |

The introduction of chirality into the this compound scaffold can have a profound impact on its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule. One approach to achieving this is through the use of chiral starting materials. For instance, a chiral azetidine derivative can be coupled with a quinoline moiety in a convergent synthesis. The stereochemistry of the final product would be dictated by the stereochemistry of the starting azetidine.

Asymmetric catalysis provides another powerful tool for the stereoselective synthesis of chiral azetidinylquinolines. Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. For example, an asymmetric reduction of a prochiral ketone precursor could establish a chiral center in the molecule. The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones to alcohols. Another strategy could involve a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction to construct a chiral spiro[azetidine-3,3'-indoline]-2,2'-dione, which could be a precursor to a chiral azetidinylquinoline. The development of such stereoselective routes is a key area of research in the synthesis of complex, biologically active molecules.

| Strategy | Description | Example Method |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Coupling of a pre-synthesized chiral azetidine with a quinoline derivative. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Enantioselective reduction of a ketone precursor using a chiral oxazaborolidine catalyst. |

| Cascade Reactions | A series of intramolecular reactions that can create multiple stereocenters in a single step. | Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. |

Green Chemistry Approaches and Sustainable Synthetic Protocols

The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is another key aspect of green chemistry. Nanocatalysts are also gaining attention due to their high activity and recyclability. Microwave-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. Furthermore, focusing on atom economy, which maximizes the incorporation of starting material atoms into the final product, is a fundamental principle of green synthesis. By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Reduced waste generation. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. | Lower energy costs and reduced carbon footprint. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. | Higher yields, milder reaction conditions, and reduced waste. |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation. | Reduced purification steps, solvent use, and waste. |

Conformational Analysis and Spectroscopic Elucidation of Azetidinylquinoline Analogues

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The unambiguous structural confirmation of complex molecules like 5-(3-Azetidinyl)quinoline relies on a combination of sophisticated spectroscopic techniques that provide complementary information about connectivity, stereochemistry, and molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D (¹H and ¹³C) and 2D techniques, is fundamental for elucidating the molecular framework. For quinoline (B57606) derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons. rsc.orgresearchgate.net 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning these proton and carbon signals unequivocally by revealing proton-proton and proton-carbon correlations through one or more bonds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy, typically with mass errors below 5 mDa. sphinxsai.com This technique is crucial for confirming the molecular formula and identifying fragments that correspond to different parts of the molecule, such as the quinoline and azetidine (B1206935) moieties.

Single-Crystal X-ray Diffraction offers the most definitive structural information by providing a precise three-dimensional map of the atoms within a crystal lattice. This technique can establish the absolute configuration of chiral centers, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net For azetidinylquinolines, X-ray analysis would be invaluable in determining the precise geometry of the strained azetidine ring and its orientation relative to the quinoline plane.

A summary of the types of data obtained from these techniques is presented in the interactive table below.

| Technique | Information Provided | Example Application for this compound |

| High-Resolution NMR | ||

| ¹H NMR | Chemical environment of protons, spin-spin coupling | Chemical shifts and coupling constants of quinoline and azetidine protons. |

| ¹³C NMR | Number and type of carbon atoms | Chemical shifts of aromatic and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Assignment of all proton and carbon signals, confirmation of the azetidinyl-quinoline linkage. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Determination of the precise molecular formula (e.g., C₁₂H₁₂N₂). sphinxsai.com |

| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Definitive confirmation of the molecular structure, bond parameters of the azetidine ring, and intermolecular packing. researchgate.netresearchgate.net |

Conformational Preferences and Dynamics of the Azetidine Ring in Quinoline Hybrids

The four-membered azetidine ring is known for its puckered conformation, which helps to alleviate ring strain. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. In the case of this compound, the bulky quinoline group at the 3-position of the azetidine ring is expected to significantly influence its conformational landscape.

The azetidine ring can exist in two puckered conformations that can interconvert. The substituent at the 3-position can occupy either a pseudo-axial or a pseudo-equatorial position. Computational studies and experimental data from related 3-substituted azetidines suggest that the conformational preference is a delicate balance of steric and electronic effects. The dynamics of this ring-puckering can be investigated using variable-temperature NMR spectroscopy, which can provide information on the energy barriers between different conformations.

Stereochemical Assignments and Chiral Resolution Techniques for Enantiomeric Forms

The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The assignment of the absolute configuration (R or S) to each enantiomer is crucial. While single-crystal X-ray diffraction of a single enantiomer or a diastereomeric salt is the gold standard for this purpose, other techniques can also be employed.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include:

Formation of diastereomeric salts: Reacting the racemic amine with a chiral acid (like tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Chiral chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to selectively interact with one enantiomer more strongly than the other, leading to their separation. rsc.orgresearchgate.netasianpubs.orgmdpi.com

Once the enantiomers are separated, their absolute configuration can be determined using chiroptical methods such as circular dichroism (CD) spectroscopy, in conjunction with theoretical calculations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Role of Substituents on Quinoline (B57606) and Azetidine (B1206935) Moieties in Modulating Bioactivity

The bioactivity of the 5-(3-Azetidinyl)quinoline scaffold is highly dependent on the nature and position of substituents on both the quinoline and azetidine rings. These modifications can influence the molecule's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

For instance, the introduction of various functional groups on the quinoline nucleus, such as halogens, alkyl, or alkoxy groups, can significantly alter the compound's potency and selectivity. Similarly, substitutions on the azetidine ring, particularly at the 1-position (the nitrogen atom), can modulate the molecule's basicity and its ability to form hydrogen bonds, which are often crucial for receptor binding.

The following table summarizes the general impact of substitutions on the quinoline ring, drawn from broader studies on quinoline derivatives, which can be extrapolated to the this compound scaffold.

| Position on Quinoline Ring | General Impact of Substitution on Bioactivity |

|---|---|

| 2-position | Substitutions can influence steric interactions within the binding pocket of a target protein. Heteroaryl substitutions at this position have been shown to increase lipophilicity and DNA binding properties in some contexts. |

| 4-position | Often crucial for bioactivity in many quinoline-based compounds, with amino side chains at this position facilitating antiproliferative activity in certain derivatives. researchgate.net |

| 6-position | Introduction of a fluorine atom at this position has been shown to significantly enhance the antibacterial activity of some quinoline derivatives. |

| 7-position | Large and bulky alkoxy substituents at this position have been identified as beneficial for the antiproliferative activity of certain quinoline compounds. researchgate.net |

| 8-position | Considered a critical position for bioactivity in various quinoline scaffolds. mdpi.com |

For example, in the broader class of quinoline derivatives, substitutions at the 4- and 8-positions are often highlighted as being crucial for bioactivity. mdpi.com The specific positioning of the azetidinyl group can influence factors such as the molecule's dipole moment and its ability to access and bind to a specific receptor pocket. Research on related quinoline-based compounds has shown that shifting a substituent from one position to another can lead to a dramatic change in activity, sometimes even switching from an agonist to an antagonist profile at a particular receptor.

The strategic replacement of carbon or hydrogen atoms with heteroatoms, such as nitrogen, oxygen, or sulfur, in either the quinoline or azetidine rings of this compound can profoundly impact its molecular recognition by a biological target. This concept, known as bioisosteric replacement, is a powerful tool in medicinal chemistry to fine-tune a molecule's properties. mdpi.comconsensus.app

These substitutions can affect:

Hydrogen Bonding: The introduction of heteroatoms can create new hydrogen bond donor or acceptor sites, leading to stronger or different binding interactions.

Electronic Properties: Heteroatoms can alter the electron density of the aromatic system, influencing pi-pi stacking or cation-pi interactions with the target.

Metabolic Stability: Strategic placement of heteroatoms can block sites of metabolism, thereby increasing the compound's half-life.

The 3-position of the azetidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(3-Azetidinyl)quinoline and (S)-5-(3-Azetidinyl)quinoline. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. fiveable.me

This difference in efficacy arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects.

For example, in the case of the quinoline-based antimalarial drug mefloquine, the different stereoisomers exhibit distinct biological properties, with one being more active and another more toxic. nih.gov Therefore, the stereoselective synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound are crucial for understanding its SAR and identifying the more potent and safer enantiomer for further development.

Pharmacophore Mapping and Ligand-Based Design Strategies

In the absence of a known 3D structure of the biological target, ligand-based design strategies become invaluable. Pharmacophore mapping is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net

For this compound and its analogs, a pharmacophore model could be developed based on a set of known active compounds. This model would typically define the spatial relationships between key features such as:

Hydrogen bond donors and acceptors (e.g., the nitrogen atoms in the quinoline and azetidine rings).

Aromatic rings (the quinoline core).

Hydrophobic features.

Positive and negative ionizable groups.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.netnih.gov This approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to be active. Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be employed in conjunction with pharmacophore models to quantitatively predict the biological activity of newly designed molecules. mdpi.comnih.govnih.gov

Molecular Hybridization and Bioconjugation Strategies for Enhanced Biological Interactions

To enhance the biological interactions and potentially achieve synergistic effects, this compound can be incorporated into molecular hybrids or bioconjugates. This strategy involves covalently linking the this compound scaffold to another pharmacologically active molecule or a targeting moiety.

Molecular Hybridization: This approach combines two or more distinct pharmacophores into a single molecule. For example, the this compound core could be linked to another heterocyclic system known for a complementary biological activity. This can lead to compounds with dual modes of action or improved potency. Studies on other quinoline derivatives have shown that hybridization with moieties like oxadiazoles, thiazolidinones, or tetrazoles can result in enhanced antimicrobial or other biological activities. scielo.org.mx

Bioconjugation: In this strategy, the this compound molecule is attached to a larger biomolecule, such as a peptide, antibody, or oligonucleotide. This can be used to improve the drug's delivery to a specific site of action, enhance its cellular uptake, or prolong its duration of action.

Development of SAR Models for Specific Biological Targets

The development of robust SAR models is crucial for the rational design of this compound derivatives with improved activity against specific biological targets. These models are built by systematically synthesizing and testing a series of analogs with well-defined structural modifications.

For a given biological target, an SAR study would involve:

Identification of a lead compound: A this compound derivative with promising activity.

Systematic structural modifications: Altering substituents on both the quinoline and azetidine rings, exploring different positional isomers, and synthesizing individual enantiomers.

Biological evaluation: Testing the synthesized compounds in relevant in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Data analysis: Correlating the observed biological activity with the structural changes to identify key trends and develop a predictive SAR model.

These models can be qualitative, providing general guidelines for which structural features are favorable, or quantitative (QSAR), providing mathematical equations that relate structural descriptors to biological activity. Such models are invaluable for prioritizing the synthesis of new compounds and for designing molecules with an optimized pharmacological profile for a specific therapeutic application.

Computational Chemistry and in Silico Research Methodologies

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure and reactivity of 5-(3-Azetidinyl)quinoline, providing insights that are crucial for predicting its behavior in a biological environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, are utilized to determine a range of molecular properties. dergipark.org.trdergipark.org.trarabjchem.org These calculations can provide optimized molecular geometry, detailing bond lengths and angles, which are the foundation for further computational analysis.

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it is related to the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.

Furthermore, DFT can be used to compute various global reactivity descriptors, such as electronegativity, chemical hardness and softness, and the electrophilicity index. dergipark.org.trdergipark.org.tr These descriptors help in understanding the molecule's propensity to donate or accept electrons, which is fundamental to its interaction with biological macromolecules. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, respectively.

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure, essential for docking studies. |

| HOMO Energy | Relates to the ability to donate electrons in a reaction. |

| LUMO Energy | Relates to the ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, highlighting potential interaction sites. |

| Global Reactivity Descriptors | Quantifies electronegativity, hardness, softness, and electrophilicity. |

Aromaticity is a key concept in organic chemistry that can influence the biological activity of a compound. researchgate.netmdpi.com For quinoline-based compounds, the aromaticity of both the benzene (B151609) and pyridine (B92270) rings can be a determining factor in their pharmacological profile. researchgate.netmdpi.com The level of aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). researchgate.net

Studies on quinoline derivatives have shown that variations in the aromaticity of the pyridine-type ring can differentiate between biologically active and inactive compounds. researchgate.netmdpi.com A lower aromaticity in the heterocyclic ring has been correlated with antimalarial activity in some quinoline series. researchgate.netmdpi.com This is thought to be related to the mechanism of action, which may involve the formation of a π-electronic complex with biological targets. researchgate.net

For this compound, an analysis of its aromaticity could provide valuable insights into its potential biological activities. The presence of the azetidinyl substituent at the 5-position of the quinoline ring may modulate the electronic distribution and, consequently, the aromaticity of the quinoline core. By calculating various aromaticity indices, it would be possible to predict how this structural modification influences its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.trmdpi.comnih.gov

The development of a QSAR model for this compound and its analogues would involve a series of steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific target) is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). mdpi.comnih.gov

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. nih.govfrontiersin.org The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. mdpi.com A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds, including novel derivatives of this compound, thereby guiding synthetic efforts towards more potent molecules.

A crucial outcome of QSAR modeling is the identification of the most influential molecular descriptors that govern the biological activity of a series of compounds. dergipark.org.trdergipark.org.tr These descriptors provide a quantitative insight into the structural features that are either favorable or detrimental to the desired activity.

For quinoline derivatives, various types of descriptors have been found to be important in different QSAR studies. These can include:

Electronic descriptors: such as HOMO-LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule. dergipark.org.trdergipark.org.tr

Hydrophobic descriptors: like the octanol-water partition coefficient (logP), which is crucial for membrane permeability and reaching the target site. dergipark.org.tr

Steric or topological descriptors: such as molecular volume, surface area, and connectivity indices, which relate to the size and shape of the molecule and its ability to fit into a binding pocket. dergipark.org.trnih.gov

For this compound, a QSAR study could reveal the relative importance of the quinoline core and the azetidinyl substituent in determining its biological activity. For instance, descriptors related to the size, shape, and hydrophobicity of the azetidine (B1206935) ring, as well as the electronic properties of the quinoline system, would likely be key determinants of its activity.

| Descriptor Type | Example | Relevance to this compound Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the biological target. |

| Hydrophobic | LogP | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Steric/Topological | Molecular Volume, Molar Refractivity | Determines the fit of the molecule within the target's binding site. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to form covalent or charge-transfer interactions. |

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor) at the atomic level. doi.orgnih.govnih.gov These methods are instrumental in elucidating the binding mode of this compound to its potential biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpsjournal.commdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.govscielo.br The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.govijpsjournal.com

For this compound, docking studies could be performed against a variety of potential targets, such as kinases, proteases, or DNA gyrase, which are known targets for quinoline derivatives. nih.gov The results of these studies would provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. doi.orgijpsjournal.com This information is invaluable for understanding the molecular basis of its biological activity and for designing modifications to improve its potency and selectivity. doi.org

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. doi.orgnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the assessment of the stability of the docked pose and the flexibility of both the ligand and the receptor. doi.orgnih.gov Analysis of the MD trajectory can reveal important information about the strength and persistence of intermolecular interactions, the role of solvent molecules, and conformational changes that may occur upon ligand binding. doi.orgnih.gov

Protein-Ligand Binding Site Characterization and Interaction Profiles

Understanding how a ligand like this compound interacts with its protein target is fundamental to drug design. Computational methods are employed to characterize the binding site's topology, physicochemical properties, and the specific molecular interactions that stabilize the protein-ligand complex.

Molecular docking studies are a primary tool for this purpose. These simulations place the ligand into the binding pocket of a target protein to predict its preferred orientation and binding affinity. The resulting interaction profile reveals key molecular contacts. For quinoline-based compounds, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For instance, the nitrogen atom in the quinoline ring system can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or histidine (His) in the protein's active site. sci-hub.box The azetidinyl group of this compound can also participate in crucial interactions, potentially forming hydrogen bonds with amino acid residues such as serine or asparagine. nih.gov

Detailed analysis of the binding site can identify key amino acid residues that are critical for binding. Studies on similar quinoline derivatives have shown interactions with residues like TYR A92 and Asn A300 through hydrogen bonds, and various hydrophobic and aromatic interactions that enhance the stability of the ligand-protein complex. nih.gov The characterization of these profiles is essential for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective inhibitors.

Table 1: Illustrative Protein-Ligand Interactions for Quinoline Scaffolds This table represents typical interactions observed for quinoline derivatives in docking studies.

| Interacting Ligand Group | Protein Residue Example | Interaction Type | Typical Distance (Å) |

| Quinoline Nitrogen | Serine (Ser) 14 | Hydrogen Bond | 2.9 - 3.3 |

| Quinoline Aromatic Ring | Tyrosine (Tyr) 1379 | π-π Stacking | 3.5 - 5.0 |

| Azetidinyl Nitrogen | Aspartic Acid (Asp) 1044 | Hydrogen Bond | 2.7 - 3.1 |

| Quinoline Ring System | Leucine (Leu) 855 | Hydrophobic | N/A |

Conformational Sampling and Binding Pose Prediction

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational sampling methods explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is critical because a molecule must adopt a specific "bioactive" conformation to bind effectively to its target protein. nih.gov

During molecular docking, algorithms generate numerous possible binding poses (orientations and conformations) of the ligand within the active site. nih.gov These poses are then "scored" using functions that estimate the binding free energy. The highest-scoring pose is predicted to be the most likely binding mode. semanticscholar.org The accuracy of binding pose prediction is crucial, as it determines which key interactions are identified and subsequently used to guide drug design efforts. nih.gov Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the protein-ligand complex over time, providing a more realistic view of its stability and interactions. nih.govosti.gov

Virtual Screening and Lead Optimization through Computational Approaches

In silico methods are instrumental in both the initial discovery of "hit" compounds and their subsequent optimization into viable "lead" candidates.

Virtual Screening: This technique involves the computational screening of large chemical libraries, which can contain millions of compounds, to identify molecules that are likely to bind to a specific biological target. nih.gov Structure-based virtual screening, a common approach, uses molecular docking to assess the binding potential of each compound in the library against the protein target. nih.gov This process rapidly filters vast chemical spaces to a manageable number of promising candidates for experimental testing, significantly accelerating the discovery phase. nih.gov Quinoline derivatives have been successfully identified as potential inhibitors for various targets, including protein kinases and enzymes involved in cancer, through such screening campaigns. nih.govd-nb.info

Lead Optimization: Once a hit compound like this compound is identified, computational chemistry plays a vital role in optimizing its properties. This process involves making targeted chemical modifications to the lead structure to improve its binding affinity, selectivity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) models are frequently used in this stage. nih.gov By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the activity of novel, unsynthesized analogs. rsc.org For example, a 3D-QSAR model might highlight specific regions of the molecule where adding steric bulk or altering electrostatic properties could enhance binding affinity. nih.gov These predictive models, combined with molecular docking and MD simulations, guide medicinal chemists in designing and synthesizing new derivatives with improved therapeutic potential. nih.govresearchgate.net

Table 2: Computational Approaches in Drug Discovery Workflow

| Stage | Computational Method | Objective |

| Hit Identification | Virtual Screening (Docking) | To identify novel compounds from a large library that bind to the target protein. nih.govnih.gov |

| Binding Analysis | Molecular Docking / MD Simulation | To predict binding poses, identify key interactions, and estimate binding affinity. nih.govosti.gov |

| Lead Optimization | QSAR / 3D-QSAR | To understand structure-activity relationships and guide the design of more potent analogs. nih.govrsc.org |

| Property Prediction | ADMET Prediction | To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new designs. rsc.orgnih.gov |

Mechanistic Biological Investigations of Azetidinylquinoline Action in Vitro and Cellular Focus

Exploration of Enzyme Inhibition Mechanisms

Quinoline (B57606) scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. The addition of an azetidinyl group can further influence the compound's pharmacological profile by altering its physicochemical properties and binding interactions. The following subsections detail the inhibitory mechanisms of quinoline derivatives against specific enzymes.

Adenosine (B11128) Triphosphate (ATP) Synthase Inhibition Pathways

Quinoline derivatives have been identified as inhibitors of ATP synthase, a crucial enzyme in cellular energy metabolism. arabjchem.org The inhibitory action of these compounds often targets the F1Fo ATP synthase, which is essential for bacterial growth, even under anaerobic conditions, making it an attractive target for novel antibiotics. arabjchem.org

The mechanism of inhibition by quinoline compounds typically involves targeting the membrane-embedded rotor ring (c-ring) of the ATP synthase. nih.gov Mutations in the H+ binding site of this c-ring have been shown to alter the inhibitory effects of quinoline derivatives. nih.gov For instance, the diarylquinoline compound bedaquiline is a known ATP synthase inhibitor used in the treatment of multidrug-resistant tuberculosis. nih.gov While specific studies on 5-(3-azetidinyl)quinoline are not detailed in the provided results, the general mechanism for quinoline-based inhibitors involves disruption of the proton motive force, leading to a decrease in ATP synthesis and ultimately, bacterial cell death. The presence of a basic amine in some quinoline derivatives is thought to facilitate their diffusion across the bacterial outer membrane. arabjchem.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Modulation

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.commdpi.com Several quinoline-based compounds have been developed as potent inhibitors of VEGFR-2 kinase. The general mechanism of action for these inhibitors involves binding to the ATP-binding site within the kinase domain of VEGFR-2. mdpi.com This competitive inhibition prevents the phosphorylation of VEGFR-2, thereby blocking downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. mdpi.commdpi.com

A number of FDA-approved VEGFR-2 inhibitors, such as lenvatinib and tivozanib, feature a quinoline scaffold, highlighting its importance for this biological activity. mdpi.com Molecular modeling studies have helped to elucidate the key pharmacophoric features of quinoline derivatives that contribute to their VEGFR-2 inhibitory activity, which often include hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. mdpi.com

Below is a table of various quinoline derivatives and their reported VEGFR-2 inhibitory activities:

| Compound | Target | IC50 (nM) | Reference |

| Lenvatinib | VEGFR-2 | - | mdpi.com |

| Tivozanib | VEGFR-2 | - | mdpi.com |

| Lucitanib | VEGFR-2 | - | mdpi.com |

| Isatin Derivative 13 | VEGFR-2 | 69.11 | mdpi.com |

| Isatin Derivative 14 | VEGFR-2 | 85.89 | mdpi.com |

| Sorafenib (Reference) | VEGFR-2 | 53.65 | mdpi.com |

Phosphodiesterase IV (PDE-IV) Inhibition Pathways

Phosphodiesterase IV (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). benthamscience.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. benthamscience.com Quinoline-based compounds have been explored as potent PDE4 inhibitors.

One notable example is SCH 351591, which features a 3,5-dichloropyridine moiety linked to the 5-position of an 8-methoxyquinoline core. benthamscience.comnih.gov This compound demonstrated potent PDE4 inhibition with an IC50 value of 58 nM. benthamscience.comnih.gov The mechanism of inhibition for this class of quinoline-based compounds is understood to involve interactions with both the small (Q1) and large (Q2) lipophilic pockets of the PDE4 active site. benthamscience.com

The following table presents the PDE4 inhibitory activity of selected quinoline derivatives:

| Compound | Target | IC50 (nM) | Reference |

| SCH 351591 | PDE4 | 58 | benthamscience.comnih.gov |

| SCH 365351 (Metabolite of SCH 351591) | PDE4 | 20 | benthamscience.comnih.gov |

| Compound 9 (8-methoxyquinoline-based) | PDE4 | 0.01 | benthamscience.com |

| Compound 10 (8-methoxyquinoline-based) | PDE4 | 0.07 | benthamscience.com |

| Compound 11 (8-methoxyquinoline-based) | PDE4 | 0.06 | benthamscience.com |

DNA Topoisomerase I Inhibition Mechanisms

DNA topoisomerase I is a nuclear enzyme that plays a critical role in relaxing DNA torsional strain during replication, transcription, and other cellular processes. nih.gov Inhibition of this enzyme leads to the stabilization of the cleavable complex, resulting in DNA strand breaks and subsequent cell death, making it a valuable target in cancer chemotherapy. nih.gov

Several quinoline derivatives have been identified as inhibitors of topoisomerase I. The proposed mechanism of action for many of these compounds involves intercalation into the DNA, which interferes with the enzyme's ability to re-ligate the cleaved DNA strand. Molecular docking studies have suggested that these compounds can orient themselves within the ternary DNA-cleavage complex of human Topoisomerase I, leading to the inhibition of its activity.

The inhibitory activities of some pyrazolo[4,3-f]quinoline derivatives against cancer cell lines, which are often correlated with topoisomerase inhibition, are presented below:

| Compound | Cell Line | GI50 (µM) | Reference |

| 1M | NUGC-3 | < 8 | nih.gov |

| 2E | NUGC-3 | < 8 | nih.gov |

| 2P | NUGC-3 | < 8 | nih.gov |

C-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the development and progression of various cancers. mdpi.com Aberrant c-Met signaling can lead to tumor growth, angiogenesis, and metastasis. mdpi.com Consequently, c-Met has emerged as a significant target for cancer therapy.

All quinoline-based c-Met inhibitors interact with the kinase domain of the receptor on the cytosolic side. mdpi.com They typically bind to the ATP-binding site and an adjacent deep hydrophobic pocket, thereby preventing the autophosphorylation and activation of the receptor. A study on 3,5,7-trisubstituted quinolines identified highly potent c-Met inhibitors with IC50 values in the sub-nanomolar range. For instance, compound 21b from this series was found to be a potent and highly selective c-Met inhibitor.

The table below shows the c-Met inhibitory activity of several trisubstituted quinoline compounds:

| Compound | Target | IC50 (nM) | Reference |

| 21a | c-Met | < 1.0 | |

| 21b | c-Met | < 1.0 | |

| 21c | c-Met | < 1.0 | |

| 21l | c-Met | < 1.0 | |

| 27a | c-Met | < 1.0 | |

| 27b | c-Met | < 1.0 | |

| 27c | c-Met | < 1.0 |

Bcl-2 Family Protein Interaction Modulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. mdpi.com Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. mdpi.com Small molecules that can inhibit the function of these anti-apoptotic proteins, known as BH3 mimetics, are a promising class of anticancer agents. mdpi.com

Research has shown that certain quinoline derivatives can act as modulators of Bcl-2 family protein interactions. mdpi.com These compounds are designed to mimic the BH3 domain of pro-apoptotic proteins, thereby binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL and disrupting their interaction with pro-apoptotic partners. mdpi.com For example, a series of quinoline-based heterocycles were designed as Bcl-2 inhibitors, with molecular modeling suggesting that these compounds make key interactions with the Bcl-2 active site. mdpi.com Specifically, a bromophenyl-quinoline moiety was shown to have hydrophobic interactions with Val92, Leu96, and Phe112 residues of Bcl-2. mdpi.com Another study found that dimeric quinoline derivatives were effective in restoring cell death in cells overexpressing Bcl-xL. mdpi.com

Receptor Binding and Signaling Pathway Modulation

Compounds featuring the azetidinyl-heterocyclic aromatic core have been investigated for their affinity and selectivity toward various nicotinic acetylcholine receptor (nAChR) subtypes. While direct studies on this compound are not extensively detailed in available literature, research on closely related analogs provides significant insight into the binding profile. One such analog, a potent nAChR partial agonist known as LF-3-88, which incorporates an (S)-azetidin-2-ylmethoxy moiety linked to a pyridine (B92270) ring, has demonstrated high affinity for β2-containing nAChR subtypes. researchgate.net

This compound exhibited subnanomolar to nanomolar affinities for α2β2, α3β2, and α4β2* receptors. researchgate.net Crucially, it showed superior selectivity, with significantly lower affinity for α3β4 and α7 nAChR subtypes, where the inhibition constant (Ki) was greater than 10,000 nM. researchgate.net This selectivity profile highlights the potential for molecules with the azetidinyl structure to differentiate between various nAChR subtypes, a critical factor in targeting specific neurological pathways. Functional characterization through 86Rb+ ion efflux assays and two-electrode voltage-clamp (TEVC) recordings confirmed its activity as a partial agonist at these receptors. researchgate.net The structure-activity relationship of related compounds suggests that the chiral center of the azetidine (B1206935) ring and the nature of the aromatic system are key determinants of both binding affinity and selectivity. nih.gov

| nAChR Subtype | Binding Affinity (Ki) |

|---|---|

| α2β2 | Subnanomolar to Nanomolar Range |

| α3β2 | Subnanomolar to Nanomolar Range |

| α4β2* | Subnanomolar to Nanomolar Range |

| α3β4 | > 10,000 nM |

| α7 | > 10,000 nM |

The quinoline scaffold is present in known sodium channel blockers, such as the Class 1A antiarrhythmic agent quinidine. nih.gov These agents typically function by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells. nih.gov

The blockade is often voltage- and use-dependent, meaning the compounds bind with higher affinity to channels that are in the open or inactivated states rather than the resting state. nih.govnih.gov This mechanism involves the agent accessing a common blocker site within the channel's inner pore. nih.gov For large or permanently charged molecules, access may be restricted to when the channel is open (hydrophilic pathway), while more lipophilic molecules may access the site through the cell membrane (hydrophobic pathway). By stabilizing the inactivated state of the sodium channel, these blockers prolong the refractory period of the cell, reducing its excitability. While this provides a general mechanism for quinoline-related compounds, specific studies detailing the sodium channel blocking activity of this compound are not prominently available.

Cellular Effects and Phenotypic Screening (Excluding Clinical Outcomes)

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines through various mechanisms of action. Research has shown that these compounds can interfere with fundamental cellular processes required for tumor growth and proliferation. ekb.eg

One primary mechanism is the inhibition of tubulin polymerization. By targeting the colchicine binding site on tubulin, certain quinoline derivatives disrupt the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest and subsequent cell death. ekb.eg Another key mechanism involves the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for angiogenesis, the process of forming new blood vessels that tumors need to grow. ekb.egnih.gov

Studies on specific quinoline derivatives have yielded potent antiproliferative effects. For instance, certain 3-phenyltrifluoromethyl quinoline derivatives exhibited powerful growth inhibition against the MCF-7 breast cancer cell line with a GI50 value as low as 4 nM. researchgate.net Other quinoline-5-sulfonamide derivatives have shown efficacy against melanoma (C-32), lung adenocarcinoma (A549), and breast adenocarcinoma (MDA-MB-231) cells, with activities comparable to clinically used drugs like doxorubicin. mdpi.com

| Quinoline Derivative Class | Target Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-Phenyltrifluoromethyl quinoline | MCF-7 (Breast) | GI50 = 4 nM | researchgate.net |

| Quinoline-5-sulfonamide (Compound 3c) | MDA-MB-231 (Breast) | Comparable to Doxorubicin | mdpi.com |

| Isatin-quinoline hybrid (Compound 14) | Caco-2 (Colorectal) | IC50 = 5.7 µM | nih.gov |

| Quinolinyl pyrazoline hybrid (Compound 20) | Various | IC50 = 31.80 nM | ekb.eg |

Beyond general antiproliferative effects, quinoline derivatives have been shown to specifically induce programmed cell death (apoptosis) and modulate cell cycle progression at the molecular level. The induction of apoptosis is a key therapeutic goal in cancer treatment, and these compounds can trigger this process through intrinsic and extrinsic pathways.

One demonstrated mechanism involves the activation of caspases, which are the primary executioner enzymes of apoptosis. For example, treatment of K562 erythroleukemic cells with a nitrostyryl-quinoline derivative led to the activation of initiator caspase-9 and executioner caspase-3. nih.gov Furthermore, quinoline compounds can modulate the expression of key regulatory proteins in the apoptotic pathway. Studies have shown that active derivatives can alter the ratio of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, tipping the balance in favor of cell death. mdpi.com

In addition to inducing apoptosis, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. Cell cycle analysis has revealed that certain quinoline derivatives can cause cell cycle arrest at the G2/M phase. researchgate.net This arrest is often associated with changes in the expression of cell cycle regulatory proteins. For instance, an active quinoline-5-sulfonamide was found to increase the transcriptional activity of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, both of which play a critical role in halting cell cycle progression to allow for DNA repair or to initiate apoptosis. mdpi.com

The quinoline core is the foundational structure of the quinolone class of antibiotics, which are broad-spectrum agents that act by targeting essential bacterial enzymes involved in DNA replication. nih.govresearchgate.net The primary targets are two type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.netnih.gov

The mechanism of action involves the formation of a ternary complex with the bacterial enzyme and DNA. By binding to this complex, quinolones stabilize the transient double-strand breaks created by the enzymes during DNA supercoiling and decatenation processes. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to a halt in DNA replication and transcription, which ultimately results in rapid, concentration-dependent bacterial cell death. nih.gov

There is often a preferential target depending on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target. nih.govnih.gov The inhibitory activity of quinoline derivatives has been quantified in various studies. For example, one novel derivative demonstrated a potent inhibitory effect on the E. coli DNA gyrase enzyme with an IC50 value of 3.39 µM. nih.gov Some newer quinoline hybrids have also been investigated for dual-target mechanisms, showing potential activity against both topoisomerase IV and other targets like the lipopolysaccharide transport protein LptA. nih.gov

| Derivative/Compound | Target Organism | Mechanism/Target | Activity (MIC/IC50) | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivative (Compound 14) | E. coli | DNA Gyrase | IC50 = 3.39 µM | nih.gov |

| Novel Quinoline Derivative (Compound 14) | S. pneumoniae | Topoisomerase IV (presumed) | MIC = 0.66-3.98 µg/mL | nih.gov |

| Quinolone Hybrid (Compound 5d) | Gram-positive & Gram-negative strains | LptA and Topoisomerase IV | MIC = 0.125–8 µg/mL | nih.gov |

| Hydroxyimidazolium Hybrid (Compound 7b) | S. aureus | Not specified | MIC = 2 µg/mL (5 µM) | nih.gov |

| Hydroxyimidazolium Hybrid (Compound 7b) | M. tuberculosis H37Rv | Not specified | MIC = 10 µg/mL (24 µM) | nih.gov |

Target Identification and Validation Studies for Novel Biological Activities

Extensive literature searches did not yield specific studies identifying or validating novel biological targets for the compound this compound. Research on the broader class of quinoline derivatives suggests a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. biointerfaceresearch.comnih.govnih.govwisdomlib.orgtandfonline.com However, detailed mechanistic insights and specific molecular targets for many quinoline derivatives, including this compound, remain an active area of investigation.

The general approach to identifying and validating novel biological targets for compounds like this compound often involves a combination of computational and experimental methods.

Hypothetical Target Identification Strategies:

In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, could be employed to screen this compound against libraries of known protein targets. This approach can predict potential binding affinities and identify candidate proteins for further experimental validation. For instance, studies on other quinoline derivatives have successfully used these methods to predict interactions with targets like serine/threonine protein kinases. mdpi.com

Phenotypic Screening: High-throughput screening of this compound in various cell-based assays can reveal novel biological activities. For example, screening against a panel of cancer cell lines could identify antiproliferative effects, which would then necessitate target deconvolution to understand the underlying mechanism.

Affinity-Based Methods: Techniques such as affinity chromatography, photoaffinity labeling, and chemical proteomics are powerful tools for identifying direct binding partners of a compound within a complex biological sample. nih.gov These methods have been used to discover novel targets for other classes of quinoline drugs. drugbank.com

Validation of Potential Targets:

Once potential targets are identified, a series of validation studies are crucial to confirm their role in the observed biological activity.

In Vitro Assays: Direct interaction between this compound and the purified target protein would be assessed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity and kinetics. Enzymatic assays would be conducted if the target is an enzyme to measure the compound's inhibitory or activating effects.

Cellular Target Engagement: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target within a cellular context. nih.gov

Genetic Approaches: Techniques like siRNA or CRISPR/Cas9-mediated gene knockdown or knockout of the putative target can be used to determine if the absence of the target protein phenocopies or alters the cellular response to this compound.

Illustrative Data from Related Quinoline Derivatives:

While specific data for this compound is unavailable, research on other novel quinoline derivatives has identified and validated various biological targets. For example, certain quinoline-based compounds have been shown to act as dual inhibitors of EGFR and HER-2, with potent antiproliferative activity in cancer cell lines. rsc.org Other studies have identified DNA methyltransferases (DNMTs) as targets for novel quinoline compounds, demonstrating their potential as epigenetic modulators. mdpi.com

Table 1: Examples of Identified Targets for Novel Quinoline Derivatives (Hypothetical for this compound)

| Target Class | Specific Target Example | Potential Biological Activity |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

| Kinases | Serine/Threonine Protein Kinase | Anticancer |

| Epigenetic Enzymes | DNA Methyltransferase (DNMT) | Anticancer |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | Neurological Disorders |

| Ion Channels | Voltage-gated Sodium Channels | Anticonvulsant |

Table 2: Summary of In Vitro Assays for Target Validation (Hypothetical for this compound)

| Assay Type | Purpose | Example Finding for a Quinoline Derivative |

| Enzyme Inhibition Assay | To quantify the inhibitory potency (IC50) against a specific enzyme. | Compound X inhibited EGFR kinase activity with an IC50 of 50 nM. nih.gov |

| Cell Proliferation Assay (e.g., MTT) | To determine the cytotoxic or cytostatic effects on cancer cell lines. | Compound Y showed potent antiproliferative activity against MCF-7 breast cancer cells. |

| Western Blot Analysis | To assess the modulation of protein expression or signaling pathways. | Treatment with Compound Z led to a decrease in phosphorylated Akt levels. |

| Gene Expression Analysis (e.g., qPCR) | To measure changes in the expression of target-related genes. | Compound A upregulated the expression of pro-apoptotic genes. |

It is important to reiterate that the information presented above is based on the broader class of quinoline derivatives and serves as a framework for the potential investigation of this compound. Specific experimental data for this compound is not currently available in the public domain.

Future Perspectives and Emerging Research Avenues

Development of Multi-Target Directed Ligands Based on Azetidinylquinoline Scaffolds

The traditional "one-target, one-molecule" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases like neurodegenerative disorders. nih.govresearchgate.net This has led to a shift towards the design of Multi-Target Directed Ligands (MTDLs), single chemical entities capable of modulating multiple biological targets simultaneously. researchgate.netnih.gov The azetidinylquinoline scaffold is a promising framework for MTDL development.

The rationale behind MTDLs is that by hitting several disease-relevant targets, a synergistic therapeutic effect can be achieved, potentially leading to improved efficacy and a lower likelihood of drug resistance. nih.gov For instance, in Alzheimer's disease, a single compound could be designed to inhibit both acetylcholinesterase and amyloid-β aggregation. nih.gov The inherent structural features of 5-(3-Azetidinyl)quinoline—a planar aromatic system (the quinoline) and a three-dimensional, nitrogen-containing heterocycle (the azetidine)—provide distinct points for chemical modification. This allows for the incorporation of different pharmacophores designed to interact with separate biological targets, creating a single, multifunctional molecule.

| MTDL Design Strategy | Potential Application for Azetidinylquinoline Scaffold | Example Targets in Complex Disease |

| Pharmacophore Hybridization | Combining the azetidinylquinoline core with a known pharmacophore for a secondary target. | Kinases, G-protein coupled receptors (GPCRs) |

| Fragment Merging | Integrating structural motifs from ligands of different targets onto the scaffold. | Protein-protein interaction sites, enzyme active sites |

| Privileged Structure Design | Utilizing the quinoline (B57606) core, a known "privileged structure," to target multiple related proteins. | Different subtypes of receptors or enzymes |

Integration of Advanced Synthetic Techniques for Complex Azetidinylquinoline Architectures

Realizing the full potential of the this compound scaffold in MTDL and other advanced applications requires sophisticated synthetic strategies. Future research will increasingly rely on advanced synthetic techniques to build complex and diverse molecular libraries based on this core structure.

Modern synthetic organic chemistry offers a powerful toolkit to overcome the challenges associated with creating intricate molecules. nih.gov Techniques such as microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction times for key steps like aromatic nucleophilic substitution, a common method for modifying the quinoline ring. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, provide robust methods for introducing a wide array of substituents onto the quinoline core, enabling fine-tuning of a compound's properties. acs.org These methods will be crucial for efficiently generating libraries of novel azetidinylquinoline analogues for high-throughput screening and structure-activity relationship (SAR) studies.

Application of Artificial Intelligence and Machine Learning in Azetidinylquinoline Design

For the this compound class, AI and ML can be applied in several key areas:

High-Throughput Virtual Screening (HTVS): ML models can screen massive virtual libraries of azetidinylquinoline derivatives to prioritize compounds for synthesis and testing, saving significant time and resources. nih.gov

De Novo Design: Generative models, using techniques like reinforcement learning, can design entirely new azetidinylquinoline analogues with predicted high activity against specific targets. slideshare.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity and pharmacokinetic properties of new designs based solely on their chemical structure, often represented by SMILES notation. slideshare.net

These in silico approaches enable a more intelligent and focused search of the vast chemical space, increasing the probability of discovering potent and effective therapeutic agents. mdpi.com

| AI/ML Application | Description | Impact on Azetidinylquinoline Research |

| Generative Models | Algorithms that create novel molecular structures with desired properties. | Design of new azetidinylquinoline analogues optimized for specific biological targets. |

| Predictive QSAR | Models that correlate chemical structure with biological activity or other properties. | Rapidly estimate the potency and drug-likeness of virtual compounds before synthesis. |

| High-Throughput Virtual Screening | Computationally screening large libraries of compounds against a target. | Prioritize which complex azetidinylquinoline derivatives to synthesize and test. |

Exploration of Azetidinylquinoline Analogues in Chemical Biology Probes

Chemical probes are small molecules used as tools to study and manipulate biological systems. nih.govyoutube.com They are essential for understanding disease pathways and validating new drug targets. youtube.com The this compound scaffold can be adapted to create valuable chemical probes.

By incorporating specific functionalities, azetidinylquinoline analogues can be transformed into tools for biological discovery. nih.gov For example:

Fluorescent Probes: Attaching a fluorophore to the scaffold could allow for the visualization of the compound's localization within cells or its interaction with a target protein.

Reactivity-Based Probes: Introducing a reactive group (an electrophilic "warhead") could enable the probe to covalently bind to its target, facilitating target identification and proteome-wide profiling. youtube.com

Photoaffinity Probes: Incorporating a photo-activatable group would allow researchers to trigger covalent binding to the target protein with light, providing precise spatial and temporal control.

These chemical biology tools can illuminate the mechanism of action of the compound class and uncover new biological insights. nih.govchemrxiv.org

Investigating Novel Biological Targets and Mechanisms of Action for the Compound Class

While current research may focus on known targets for quinoline-based compounds, a significant future avenue is the exploration of entirely new biological targets and mechanisms of action. nih.gov The unique structure of this compound may allow it to interact with proteins previously not associated with this chemical class.

Functional proteomics approaches can be used to identify the protein binding partners of azetidinylquinoline derivatives. nih.gov For example, screening the human proteome has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. nih.gov Another quinoline derivative was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), a critical component of protein synthesis. acs.org Future research on this compound could investigate whether it or its analogues interact with these or other unexpected targets, potentially opening up new therapeutic applications for a wide range of diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-(3-Azetidinyl)quinoline and its derivatives?

- Answer: Synthesis typically involves multi-step reactions starting with quinoline core formation via methods like the Skraup reaction (using glycerol and acid catalysts) . Subsequent functionalization introduces the azetidine moiety. For example, acetanilide derivatives undergo Vilsmeier-Haack formylation to yield intermediates, followed by nucleophilic substitution with azetidine precursors. Chloroacetyl chloride is often used for azetidinyl group introduction under controlled pH and temperature to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer: High-performance liquid chromatography (HPLC) ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves stereochemistry. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What key structural features influence the reactivity of this compound?

- Answer: The strained azetidine ring enhances electrophilic reactivity, enabling nucleophilic attacks. The quinoline core facilitates π-π stacking with biological targets. Substituents like methoxy or fluorine groups at specific positions improve metabolic stability and binding affinity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Answer: Key parameters include: